N-ethyl-N-(o-tolyl)nitrous amide
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Overview
Description
- It belongs to the class of nitroso compounds and is structurally related to orphenadrine , a muscle relaxant and anticholinergic drug.
- The compound’s chemical structure features an N-nitroso group attached to an ethylamine moiety, with an o-tolyl (ortho-tolyl) substituent.
- Its molecular formula is C₁₇H₂₀N₂O₂ , and its molecular weight is 284.4 g/mol .
N-Nitroso Desmethyl Orphenadrine: is chemically represented as .
Preparation Methods
Synthetic Routes: The synthesis of N-Nitroso Desmethyl Orphenadrine involves introducing the nitroso group onto the ethylamine backbone.
Reaction Conditions: Specific synthetic routes and reaction conditions are not widely documented in the literature.
Industrial Production: Information on industrial-scale production methods is limited, suggesting that this compound is not commonly produced on an industrial scale.
Chemical Reactions Analysis
Reactivity: N-Nitroso Desmethyl Orphenadrine may undergo various reactions, including , , and .
Common Reagents and Conditions: Detailed information on specific reagents and conditions for these reactions is scarce.
Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: While not extensively studied, this compound may serve as a precursor or intermediate in organic synthesis.
Biology and Medicine:
Industry: Industrial applications remain unexplored due to the compound’s relative obscurity.
Mechanism of Action
- The precise mechanism by which N-Nitroso Desmethyl Orphenadrine exerts its effects is not well-established.
Molecular Targets: Further research is needed to identify specific molecular targets.
Pathways Involved: Investigations into potential pathways are lacking.
Comparison with Similar Compounds
Uniqueness: N-Nitroso Desmethyl Orphenadrine’s uniqueness lies in its specific substitution pattern (ethylamine backbone with an o-tolyl substituent) and the attached nitroso group.
Similar Compounds: Other N-nitroso compounds and related derivatives may share structural features but require further exploration.
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)nitrous amide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-11(10-12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWWJAMSPMOBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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